Oct-7-EN-1-amine

Description

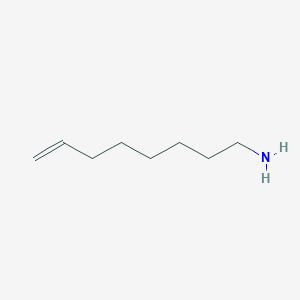

Structure

3D Structure

Properties

IUPAC Name |

oct-7-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-3-4-5-6-7-8-9/h2H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMWBVGCEKMCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512166 | |

| Record name | Oct-7-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82223-49-2 | |

| Record name | Oct-7-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Oct 7 En 1 Amine and Its Chemical Derivatives

Established Preparative Routes to Oct-7-en-1-amine

Reductive Amination of Alkene-Containing Precursors

Reductive amination is a cornerstone of amine synthesis, offering a direct method to form C-N bonds. organic-chemistry.orgpearson.comlibretexts.org This process typically involves the reaction of a carbonyl compound, in this case, an aldehyde containing an alkene moiety, with an amine in the presence of a reducing agent. libretexts.org For the synthesis of this compound, the precursor would be oct-7-enal (B9835).

The reaction proceeds in two main steps: the initial formation of an imine intermediate from the aldehyde and an amine, followed by the reduction of this imine to the target amine. libretexts.orgjove.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and selectivity. organic-chemistry.orgjove.com These reagents are capable of reducing the imine intermediate without significantly affecting other functional groups, such as the terminal alkene in the precursor. organic-chemistry.org The choice of solvent is also crucial, with 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) being commonly used. organic-chemistry.org

A one-pot conversion of alkenes to amines has been developed, which involves tandem ozonolysis and reductive amination. unl.edu This method provides a convenient route from readily available alkenes to the corresponding amines. unl.edu The process selectively reduces hydroperoxyacetals, formed from ozonolysis, to aldehydes which then undergo reductive amination. unl.edu

Biocatalysis has also emerged as a powerful tool for reductive amination. nih.govacs.org Engineered reductive aminases (RedAms) can catalyze the formation of chiral amines with high stereoselectivity. nih.gov While direct amination with ammonia (B1221849) can be challenging, using a surrogate amine like allylamine, followed by a deprotection step, offers a viable pathway to primary amines. nih.govacs.org

Table 1: Key Reagents in Reductive Amination

| Reagent/Catalyst | Function | Key Characteristics |

| Sodium Triacetoxyborohydride | Reducing Agent | Mild and selective, tolerates C-C multiple bonds. organic-chemistry.org |

| Sodium Cyanoborohydride | Reducing Agent | Mild reductant effective under slightly acidic conditions. jove.com |

| Titanium(IV) isopropoxide | Catalyst | Promotes selective mono-N-alkylation of primary amines. organic-chemistry.org |

| Reductive Aminases (RedAms) | Biocatalyst | Enables highly stereoselective synthesis of chiral amines. nih.govacs.org |

Conversions from Related Unsaturated Amines (e.g., Oct-7-yn-1-amine)

Another established route to this compound involves the partial reduction of a corresponding unsaturated amine, specifically Oct-7-yn-1-amine. ambeed.combldpharm.com This alkyne-containing amine serves as a direct precursor, which can be selectively hydrogenated to the desired alkene.

The key to this transformation is the use of a "poisoned" catalyst, most notably Lindlar's catalyst. masterorganicchemistry.com This catalyst, typically palladium on calcium carbonate (CaCO₃) treated with lead acetate (B1210297) and quinoline, deactivates the palladium catalyst to an extent that it will reduce an alkyne to a cis (or Z)-alkene without further reduction to the alkane. masterorganicchemistry.com This method is highly stereospecific, consistently yielding the cis-isomer. masterorganicchemistry.com Alternative reagents that achieve a similar outcome include palladium on barium sulfate (B86663) (Pd/BaSO₄) with quinoline. masterorganicchemistry.com

For the synthesis of trans-alkenes, a dissolving metal reduction, such as sodium in liquid ammonia (Na/NH₃), is employed. libretexts.org This reaction proceeds through a radical anion intermediate, ultimately leading to the anti-addition of hydrogen across the triple bond. libretexts.org

The choice of reducing agent and conditions is therefore critical in determining the stereochemical outcome of the final product. These methods tolerate a wide range of functional groups, making them versatile for the synthesis of various unsaturated amines. organic-chemistry.org

Emerging Synthetic Strategies for this compound Analogues

The development of novel synthetic methods is crucial for accessing a wider range of amine structures with improved efficiency and atom economy. Transition-metal catalysis has been at the forefront of these advancements. acs.org

Transition-Metal Catalyzed Amine Synthesis

Transition-metal catalyzed reactions have revolutionized the synthesis of aliphatic amines by enabling the direct functionalization of simple hydrocarbon feedstocks. acs.org

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents an ideal, atom-economic route to amines. acs.orglibretexts.org While the hydroamination of alkenes can be challenging, alkynes are generally more reactive substrates. libretexts.org Early transition metals, such as zirconium and titanium, have shown promise in catalyzing the hydroamination of dienes, which could be applied to substrates like 1,7-octadiene (B165261) to produce unsaturated amines. rsc.orgwikipedia.org

Hydroaminoalkylation is another powerful, atom-economic method that forms a new C-C bond by adding a C-H bond α to the nitrogen of an amine across a C-C multiple bond. google.com This avoids the need for pre-functionalized starting materials. google.com Tantalum and zirconium-based catalysts have been developed for the hydroaminoalkylation of dienes, offering regioselective access to homoallylic amines. rsc.orggoogle.com For instance, zirconium catalysis can achieve unexpected 4,1-hydroaminoalkylation of dienes, leading to linear homoallylic amines. rsc.orgresearchgate.net This method has been used to synthesize various amine products relevant to the pharmaceutical and fine chemical industries. google.com

Table 2: Catalysts for Hydroamination and Hydroaminoalkylation

| Catalyst System | Transformation | Key Features |

| Zirconium-bis(ureate) complexes | Diene Hydroaminoalkylation | Provides selective access to linear homoallylic amines. rsc.orgresearchgate.net |

| Tantalum-amidate complexes | Diene Hydroaminoalkylation | Effective for secondary amines and enantioselective synthesis. google.com |

| Vanadium-imido complexes | Diene Polymerization | Investigated for the polymerization of α,ω-dienes like 1,7-octadiene. cnr.itacs.org |

Allylic amination, the direct functionalization of an allylic C-H bond, is an attractive strategy for synthesizing allylic amines. researchgate.netacs.orgorganic-chemistry.org Palladium catalysis has been a major focus in this area. researchgate.netincatt.nl A significant challenge is the tendency of basic amine nucleophiles to coordinate to and inhibit the metal catalyst. researchgate.netnih.gov

To overcome this, strategies have been developed to manage the concentration of the free amine. One approach involves the in-situ formation of an ammonium (B1175870) salt, which then slowly releases the free amine, allowing the catalytic cycle to proceed efficiently. incatt.nl This has enabled the synthesis of complex tertiary allylic amines with high regio- and stereoselectivity. researchgate.netincatt.nl

Another approach utilizes a dual-catalytic system, combining photoredox and cobalt catalysis, for the direct allylic C-H amination of alkenes with free amines to produce branched amines. nih.gov This method is notable for its ability to use strongly coordinating aliphatic amines directly. nih.gov

Hydroamination and Hydroaminoalkylation Approaches

Organocatalytic and Biocatalytic Pathways

In recent years, organocatalysis and biocatalysis have emerged as powerful, environmentally benign alternatives to traditional metal-catalyzed reactions. wikipedia.orgwiley.com These methodologies often operate under mild conditions and provide high levels of stereoselectivity. wikipedia.orgwiley.com

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. wikipedia.org For the synthesis of allylic amines, one-pot protocols involving an enantioselective enone epoxidation or aziridination followed by a Wharton-reaction sequence have been developed. pnas.org These reactions can generate allylic centers, including quaternary ones, with excellent enantiomeric and diastereomeric control. pnas.org Another key organocatalytic transformation is the Strecker reaction, which produces α-aminonitriles from aldehydes, amines, and a cyanide source, and can be rendered asymmetric using chiral organocatalysts. mdpi.com While not a direct synthesis of this compound itself, these methods are instrumental in creating its chiral derivatives. For instance, the total synthesis of complex natural products has employed reductive amination with oct-7-en-1-al as a key step to install the required carbon framework. acs.org

Biocatalysis harnesses the catalytic power of enzymes to perform highly specific and selective chemical transformations. wiley.commdpi.com For amine synthesis, several enzyme classes are particularly relevant:

Transaminases (TAs): These enzymes, particularly ω-transaminases (ω-TAs), catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a ketone or aldehyde acceptor. wiley.commdpi.com This allows for the direct asymmetric synthesis of primary amines from the corresponding carbonyl compounds. google.com

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of pre-formed or in situ-formed imines to produce chiral amines. mdpi.comnih.gov

Ene-Reductases (EReds): In powerful cascade reactions, EReds can be combined with IREDs to convert α,β-unsaturated ketones into saturated chiral amines containing two stereocenters, achieving very high diastereomeric and enantiomeric ratios. nih.govresearchgate.net

Heme-Proteins: Engineered variants of myoglobin (B1173299) have been developed for the asymmetric N-H carbene insertion of amines with diazo reagents, providing a novel route to chiral α-amino acid derivatives. rochester.edu

These biocatalytic strategies offer a direct and highly enantioselective route to chiral amines, often precluding the need for protecting groups and reducing waste. mdpi.comnih.gov

| Catalytic Pathway | Catalyst Type | Reaction Principle | Potential Application for this compound |

| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Enamine/Iminium catalysis for C-C and C-N bond formation (e.g., Mannich, Michael). wikipedia.orggoogle.com | Synthesis of chiral derivatives via reaction at the α-carbon. |

| Biocatalysis | ω-Transaminase (ω-TA) | Asymmetric conversion of a ketone to a primary amine. wiley.commdpi.com | Synthesis of chiral this compound from the corresponding ketone. |

| Biocatalysis | Imine Reductase (IRED) / Ene-Reductase (ERed) | Cascade reaction converting α,β-unsaturated ketones to saturated chiral amines. nih.gov | Synthesis of chiral saturated derivatives from unsaturated precursors. |

Electrochemical Synthetic Transformations

Electrosynthesis has gained traction as a sustainable and powerful tool in organic chemistry, using electrical current to drive redox reactions, often avoiding harsh chemical oxidants or reductants. rsc.org

Recent advances have demonstrated the electrochemical synthesis of various nitrogen-containing compounds. rsc.org One direct application is the electrochemical reductive amination of an aldehyde with an amine. rsc.org This method can proceed in an undivided cell at a constant current, offering a straightforward approach to secondary amine synthesis. rsc.org

For the synthesis of allylic amines, an electrochemical process has been developed that couples unactivated terminal alkenes—such as the one present in this compound—with secondary amines. acs.org The transformation proceeds through the electrochemical generation of an electrophilic adduct between a mediator (thianthrene) and the alkene, which is then intercepted by the amine nucleophile. acs.org This strategy is notable for its ability to functionalize feedstock gaseous alkenes and its compatibility with complex, biologically active molecules. acs.org Furthermore, electrochemical methods for the C-H amination of aromatic compounds and the synthesis of hindered primary and secondary amines have been reported, expanding the toolkit for creating complex amine derivatives. researchgate.netacs.org

| Electrochemical Method | Reactants | Key Features | Relevance to this compound |

| Reductive Amination | Aldehyde + Amine | Proceeds in an undivided cell; avoids strong chemical reductants. rsc.org | Synthesis of N-substituted derivatives from oct-7-en-1-al. |

| Allylic C-H Amination | Terminal Alkene + Secondary Amine | Uses a mediator (thianthrene); functionalizes unactivated alkenes. acs.org | Direct functionalization of the allylic position of the octene chain. |

| Hindered Amine Synthesis | Iminium Salt + Cyanoheteroarene | Proton-coupled electron transfer mechanism; creates sterically hindered amines. researchgate.net | Potential for creating complex derivatives via C-C bond formation. |

Multicomponent Reactions for Amine Derivatives

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. nih.govresearchgate.net This atom- and step-economy makes MCRs exceptionally valuable for building molecular diversity. Amines are frequent and crucial components in many named MCRs.

Strecker Reaction: This classic MCR combines an aldehyde or ketone, an amine, and a cyanide source to produce α-aminonitriles, which are precursors to amino acids. mdpi.comnih.gov

Mannich Reaction: This reaction involves the aminoalkylation of an active hydrogen compound with an aldehyde and a primary or secondary amine. nih.govbeilstein-journals.org

Ugi and Passerini Reactions: These are isocyanide-based MCRs. The Ugi four-component reaction (U-4CR) combines a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex dipeptide-like scaffolds. nih.govbeilstein-journals.org The Passerini reaction is a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide. nih.gov

Petasis Reaction: This versatile reaction forms substituted amines from a secondary or primary amine, an organoboronic acid, and an aldehyde. acs.org It has been successfully applied in a four-component strategy to synthesize a diverse range of allyl amines. acs.org

This compound can serve as the amine component in these reactions, allowing for the rapid construction of highly functionalized and structurally diverse derivatives. For example, using this compound in an Ugi reaction would attach a complex α-aminoacyl amide side chain to the nitrogen atom, while preserving the terminal alkene for further functionalization.

| Multicomponent Reaction | Reactants | Product Scaffold |

| Strecker Reaction | Aldehyde/Ketone, Amine , Cyanide | α-Aminonitrile nih.gov |

| Mannich Reaction | Aldehyde, Amine , Enolizable Carbonyl | β-Amino Carbonyl Compound nih.gov |

| Ugi Reaction (4-CR) | Aldehyde/Ketone, Amine , Carboxylic Acid, Isocyanide | α-Acylamino Amide nih.gov |

| Petasis Reaction | Aldehyde, Amine , Boronic Acid | Substituted Amine acs.org |

Stereoselective Synthesis of Chiral this compound Scaffolds

The biological activity of chiral molecules is often dependent on their specific stereochemistry. wikipedia.org Therefore, methods that control the three-dimensional arrangement of atoms during synthesis are of paramount importance.

Enantioselective Catalysis in Amine Construction

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. wikipedia.org This is typically achieved through asymmetric induction, using a chiral feature in the substrate, reagent, or, most commonly, the catalyst. wikipedia.org

Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a powerful and widely used method for synthesizing chiral amines. acs.org It involves the hydrogenation of prochiral C=N bonds (imines) using a chiral transition metal complex (often based on Iridium, Rhodium, or Ruthenium) as the catalyst. acs.org A vast library of chiral phosphine (B1218219) ligands has been developed to achieve high enantioselectivities (often >99% ee) for a broad range of substrates. acs.org

Asymmetric Reductive Amination (ARA): This strategy involves the in situ formation of an imine from a carbonyl compound and an amine, followed by an asymmetric reduction. researchgate.net The stereoselectivity can be induced by a chiral metal catalyst, a chiral Brønsted acid, or an organocatalyst. researchgate.net

Biocatalysis: As discussed in section 2.2.2, enzymes like transaminases and imine reductases are inherently chiral and provide some of the most effective methods for enantioselective amine synthesis. wiley.commdpi.com

Chiral Auxiliaries: An alternative approach involves covalently attaching a chiral auxiliary to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed. For example, condensation of a ketone with a chiral sulfinamide forms a chiral sulfinylketimine, which can be reduced and deprotected to yield a chiral primary amine. researchgate.net

Diastereoselective Control in Functionalization

When a molecule already contains a stereocenter, introducing a new one can result in the formation of diastereomers. Diastereoselective reactions control the configuration of the newly formed stereocenter relative to the existing one.

A key strategy involves substrate-controlled diastereoselection, where the existing chiral center directs the approach of reagents. For instance, the stereoselective reductive amination of a chiral ketone can be achieved using a bulky hydride source, leading to high diastereomeric ratios (e.g., 10:1). mdpi.com

Catalyst-controlled diastereoselectivity offers a more versatile approach. For example, palladium(II)-catalyzed allylic C-H amination of substrates containing a resident stereocenter can form oxazolidinone products with good to modest diastereoselectivity. acs.org These products can then be converted into useful syn-1,2-amino alcohols. acs.org Similarly, a palladium-catalyzed C(sp³)–H carbonylation of secondary aliphatic amines has been shown to produce trans-4,5-disubstituted 2-pyrrolidinones with good diastereoselectivity. semanticscholar.orgrsc.org Dirhodium catalysts have also been employed for intramolecular nitrene insertion into C-H bonds to afford cyclic amines with high diastereocontrol. organic-chemistry.org These methods are crucial for elaborating the scaffold of this compound into more complex, stereochemically defined structures.

| Method | Transformation | Stereochemical Outcome | Example Catalyst/Reagent |

| Pd(II)-Catalyzed C-H Amination | Intramolecular cyclization of an N-tosylcarbamate. acs.org | Good diastereoselectivity for anti-oxazolidinones. acs.org | Phenyl bis-sulfoxide/Pd(OAc)₂ |

| Pd(II)-Catalyzed Carbonylation | C(sp³)–H carbonylation of a secondary amine. semanticscholar.org | Good diastereoselectivity for trans-substituted γ-lactams. semanticscholar.org | Pd(OPiv)₂ / quinuclidine |

| Reductive Amination | Reduction of a chiral ketone. mdpi.com | High diastereoselectivity. mdpi.com | Bulky hydride source (e.g., NaBH(OEh)₃) mdpi.com |

Chemical Reactivity and Mechanistic Investigations of Oct 7 En 1 Amine

Reactions at the Alkene Moiety

The terminal double bond in Oct-7-en-1-amine is susceptible to a variety of addition and transformation reactions typical of alkenes.

Catalytic Hydrogenation Processes

The terminal alkene of this compound can be readily reduced to the corresponding alkane, yielding octylamine (B49996), through catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.

The process is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. The reaction is generally performed under a hydrogen atmosphere in a suitable solvent like ethanol, methanol, or ethyl acetate (B1210297). The primary amine functionality is typically tolerant of these conditions. Iron and cobalt complexes with redox-active ligands have also been developed as effective catalysts for the hydrogenation of terminal alkenes that contain amine and other functional groups. acs.org The reaction proceeds to selectively saturate the carbon-carbon double bond without affecting the primary amine.

Table 1: Catalytic Systems for Alkene Hydrogenation

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | Terminal Alkenes | Widely used, efficient, operates under mild conditions. |

| Platinum on Carbon (Pt/C) | Terminal Alkenes | Highly active, may require milder conditions to avoid over-reduction. |

| Raney Nickel | Terminal Alkenes | Cost-effective, requires careful handling due to pyrophoric nature. |

| Iron-PDI Complexes | Functionalized Alkenes | Base-metal catalyst, tolerant of amines and ethers. acs.org |

| Cobalt-PDI Complexes | Prochiral Alkenes | Enables asymmetric hydrogenation for chiral products. acs.org |

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X molecule across the double bond. For this compound, hydroamination, where an N-H bond adds across the alkene, is a key transformation. While intermolecular hydroamination of this compound with another amine is possible, intramolecular reactions are more common for aminoalkenes, leading to cyclic products. However, for a long-chain aminoalkene like this compound, intermolecular reactions are more relevant.

Catalytic systems based on late transition metals (e.g., Rh, Pd, Ir) and early transition metals (e.g., Ti, Zr) can facilitate the addition of amines to alkenes. acs.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a critical aspect and can be controlled by the choice of catalyst and reaction conditions. For terminal alkenes like this compound, anti-Markovnikov hydroamination is often desired to yield a linear product. acs.org

Recent advances have focused on "remote hydrofunctionalization," where a catalyst facilitates the isomerization of an internal alkene to a terminal one before performing the addition. nih.govsioc.ac.cn For a terminal alkene like this compound, direct hydroamination is the primary pathway. For instance, iridium-catalyzed hydroamination of octene with aminopyridines has been shown to be effective, with ligand choice being crucial for controlling regioselectivity. escholarship.org

Olefin Metathesis Involving the Terminal Alkene

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that redistributes alkene fragments, catalyzed by transition metal complexes, typically those of ruthenium (Grubbs' catalysts) or molybdenum. nih.gov this compound, as a terminal alkene, can participate in several types of metathesis reactions, including self-metathesis and cross-metathesis.

A significant challenge in the metathesis of amine-containing substrates is the potential for the amine's lone pair to coordinate to the metal center of the catalyst. This coordination can deactivate the catalyst, hindering or preventing the reaction. researchgate.netresearchgate.net The basicity of the amine is a critical factor; more basic amines are more likely to cause catalyst degradation. researchgate.net

To overcome this, several strategies have been developed:

Amine Protection: The primary amine can be converted to a less basic functional group, such as a carbamate (B1207046) or an amide, prior to the metathesis reaction.

Use of Additives: The addition of weak acids can protonate the amine, reducing its nucleophilicity and preventing it from interfering with the catalyst. researchgate.net

Catalyst Choice: Modern, more robust catalysts, such as the second- and third-generation Grubbs' catalysts, show greater tolerance for functional groups, including unprotected amines under certain conditions. nih.govharvard.edu

Cross-metathesis of this compound with another olefin, for example, could be used to synthesize longer-chain, bifunctional molecules, provided the challenges of catalyst deactivation are addressed. uwindsor.ca

Reactions at the Primary Amine Functionality

The primary amine group is a nucleophilic and basic center, allowing for reactions such as alkylation, acylation, and condensation with carbonyl compounds.

N-Alkylation and N-Acylation Reactions

N-Alkylation is the substitution of one or both hydrogen atoms of the primary amine with an alkyl group. This reaction typically involves reacting this compound with an alkyl halide. A significant drawback of this method is the potential for over-alkylation, leading to a mixture of secondary amine, tertiary amine, and even a quaternary ammonium (B1175870) salt. rsc.org To achieve selective mono-alkylation, specific conditions are required, such as using a base like cesium hydroxide (B78521) and carefully controlling stoichiometry. google.com Catalytic methods, such as the N-alkylation of amines with alcohols using ruthenium complexes, offer a more atom-economical alternative where water is the only byproduct. tandfonline.com A zirconia-supported palladium catalyst has also been shown to be effective for the N-alkylation of octylamine with carbonyl compounds via reductive amination. thieme-connect.com

N-Acylation is the reaction of the primary amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. testbook.comlibretexts.org This reaction is generally very efficient and selective. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic addition-elimination reaction. savemyexams.comchemguide.co.uk Unlike N-alkylation, the resulting amide is significantly less basic and nucleophilic than the starting amine, which prevents further acylation. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct when an acid chloride is used. Iodine has also been reported as an effective catalyst for N-acylation under mild, solvent-free conditions. tandfonline.com

Table 2: N-Alkylation and N-Acylation of Primary Amines

| Reaction | Reagent | Product | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Prone to over-alkylation; requires careful control for selectivity. google.com |

| N-Alkylation | Alcohol (R-OH) | Secondary/Tertiary Amine | Catalytic "hydrogen borrowing" process; greener alternative. tandfonline.com |

| N-Acylation | Acid Chloride (RCOCl) | N-Substituted Amide | Highly efficient, selective for mono-acylation. testbook.com |

| N-Acylation | Acid Anhydride ((RCO)₂O) | N-Substituted Amide | Generally less reactive than acid chlorides; clean reaction. libretexts.org |

Formation and Reactivity of Imines and Enamines

Primary amines react with aldehydes and ketones to form imines , also known as Schiff bases, which contain a carbon-nitrogen double bond (C=N). libretexts.orgmasterorganicchemistry.com Enamines, which have a C=C-N structure, are formed from the reaction of aldehydes or ketones with secondary amines. Therefore, the reaction of this compound, a primary amine, will yield an imine.

The formation of an imine from this compound and an aldehyde or ketone is a reversible condensation reaction that proceeds via a carbinolamine intermediate. libretexts.org The reaction is typically catalyzed by mild acid (optimum pH ~4.5-5). libretexts.orgjove.com The acid protonates the carbonyl oxygen, increasing its electrophilicity for the nucleophilic attack by the amine. It also facilitates the subsequent elimination of water from the carbinolamine intermediate to form the imine. libretexts.orgyoutube.com

The reaction can be driven to completion by removing the water that is formed, for example, by azeotropic distillation or the use of a dehydrating agent. Conversely, imines can be hydrolyzed back to the parent amine and carbonyl compound by treatment with aqueous acid. libretexts.org

Imines derived from this compound are themselves versatile intermediates. The C=N bond can be reduced, for instance with sodium borohydride (B1222165) (NaBH₄), to form a secondary amine in a process known as reductive amination.

Amine Radical Cation Generation and Transformations

The generation of an amine radical cation from this compound involves the removal of a single electron from the nitrogen atom's lone pair. This one-electron oxidation can be achieved through various methods, including electrochemistry, chemical oxidants, or, more recently, visible light photoredox catalysis. beilstein-journals.orgnih.gov In photoredox catalysis, a photocatalyst absorbs visible light and, in its excited state, can oxidize the amine, which acts as an electron donor. nih.gov

Once formed, the this compound radical cation is a highly reactive intermediate capable of undergoing several transformations. beilstein-journals.orgnih.gov These reactive intermediates are valuable in amine synthesis because they can initiate multiple downstream pathways. nih.gov

Key transformation pathways include:

Deprotonation: The most common pathway involves deprotonation at the carbon atom alpha to the nitrogen, which results in the formation of a highly reducing α-amino radical. beilstein-journals.orgnih.gov This radical can then be intercepted by other molecules or undergo further oxidation.

Hydrogen Atom Transfer (HAT): The radical cation can undergo intramolecular hydrogen atom transfer. researchgate.net For primary amine radical cations, this can lead to the formation of more stable "distonic" radical cations, where the radical and the charge are separated on different atoms. researchgate.net For instance, a 1,5-hydrogen shift in an analogous system is known to be a facile process, suggesting that the this compound radical cation could rearrange via a six-membered transition state. researchgate.net

Fragmentation: Cleavage of the C-C bond alpha to the nitrogen can occur, generating a neutral carbon radical and an iminium ion. beilstein-journals.orgnih.gov

These transformations lead to the formation of synthetically useful intermediates like iminium ions, α-amino radicals, and distonic ions, which can be used to create a diverse array of more complex amine-containing molecules. beilstein-journals.org

Table 1: Transformation Pathways of Amine Radical Cations

| Transformation Pathway | Intermediate Formed | Description | Reference |

|---|---|---|---|

| α-Deprotonation | α-Amino Radical | Loss of a proton from the carbon adjacent to the nitrogen. This is a dominant reaction pathway. | beilstein-journals.orgnih.gov |

| Intramolecular H-Atom Transfer | Distonic Radical Cation | Migration of a hydrogen atom from a carbon to the nitrogen center, separating the radical and cation sites. | researchgate.net |

| C-C Bond Cleavage | Iminium Ion & Carbon Radical | Fragmentation of the bond alpha to the nitrogen, resulting in two separate reactive species. | beilstein-journals.orgnih.gov |

Coordination Chemistry with Metal Centers

A coordination compound is formed by a central metal atom or ion surrounded by ligands. ichemc.ac.lk The amine group of this compound possesses a lone pair of electrons on the nitrogen atom, allowing it to act as a Lewis base and donate this electron pair to a metal center (a Lewis acid), forming a coordinate covalent bond. ichemc.ac.lktcd.ie Therefore, this compound can function as a monodentate ligand, binding to a metal through its single nitrogen donor atom.

The geometry and stability of the resulting coordination complex depend on several factors, including the metal's oxidation state, size, and coordination number. ichemc.ac.lk Transition metals, in particular, readily form complexes with amine ligands. libretexts.org The spatial arrangement of ligands around the metal center defines the geometry, with octahedral (coordination number 6) and square-planar or tetrahedral (coordination number 4) being common. tcd.ielibretexts.org

While the primary binding site is the amine, the terminal alkene group in this compound could potentially engage in weaker interactions with the metal center, particularly with electron-rich metals. This could lead to chelation, where the ligand binds to the metal through two points, forming a ring structure. ichemc.ac.lk However, such alkene interactions are generally less favored than the primary amine coordination. The versatility of multidentate amine ligands in adopting various coordination geometries depending on the metal's ionic radius has been demonstrated, and while this compound is monodentate, its bifunctionality presents possibilities for more complex interactions under specific conditions. acs.org

Table 2: Potential Coordination of this compound with Metal Centers

| Metal Type | Expected Coordination Mode | Common Geometries | Reference |

|---|---|---|---|

| First-Row Transition Metals (e.g., Co, Ni, Cu) | Monodentate (N-donor) | Octahedral, Tetrahedral | libretexts.orguci.edu |

| Second/Third-Row Transition Metals (e.g., Pd, Pt) | Monodentate (N-donor) | Square Planar | tcd.ielibretexts.org |

| Group 1 Metals (e.g., Li+, Na+) | Monodentate (N-donor) | Variable, often forming clusters or complexes with multiple ligands. | acs.org |

Exploiting Bifunctional Reactivity (Alkene and Amine)

The presence of both a nucleophilic primary amine and a reactive terminal alkene in one molecule makes this compound a valuable bifunctional building block in organic synthesis.

Intramolecular Cyclization Reactions

The dual functionality of this compound makes it an ideal substrate for intramolecular cyclization reactions, where the amine and alkene moieties react with each other to form a cyclic structure. rsc.org Such reactions typically require a catalyst to activate one of the functional groups.

A prominent example is intramolecular hydroamination, where the N-H bond of the amine adds across the C=C double bond of the alkene. This process can be catalyzed by organometallic complexes, such as those containing lanthanides (e.g., Sm, Y). acs.org For this compound, this cyclization would lead to the formation of a substituted piperidine, a common structural motif in alkaloids and pharmaceuticals. The reaction mechanism generally involves the formation of a metal-amide bond, followed by the turnover-limiting insertion of the alkene into this bond and subsequent protonolysis to release the cyclic product and regenerate the catalyst. acs.org The regioselectivity of the cyclization (i.e., which carbon of the alkene the nitrogen attacks) can often be controlled by the choice of catalyst and reaction conditions.

Table 3: Potential Intramolecular Cyclization of this compound

| Reaction Type | Catalyst Example | Potential Product | Significance | Reference |

|---|---|---|---|---|

| Intramolecular Hydroamination | Organolanthanide complexes (e.g., Cp'2SmCH(TMS)2) | 2-Methylpiperidine | Forms a nitrogen-containing heterocyclic ring from an acyclic precursor. | acs.org |

| Acid-Catalyzed Cyclization | Strong Acid (e.g., H2SO4) | Substituted Piperidine/Pyrrolidine | Protonation of the alkene can initiate nucleophilic attack by the amine. | rsc.org |

Intermolecular Cross-Coupling Reactions

This compound can participate in intermolecular cross-coupling reactions through either its amine or its alkene group. acs.orgresearchgate.net These reactions, often catalyzed by transition metals like palladium, are fundamental for constructing C-N and C-C bonds. acs.orgnih.gov

Via the Amine Group: The primary amine can act as a nucleophile in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. In this reaction, the amine is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base to form an N-aryl amine. acs.org This provides a direct method for attaching the octenyl chain to an aromatic system.

Via the Alkene Group: The terminal alkene is a suitable partner for C-C cross-coupling reactions like the Heck reaction. researchgate.net Here, the alkene couples with an aryl or vinyl halide under palladium catalysis to form a new, more substituted alkene. This allows for the extension of the carbon skeleton by attaching various groups to the terminal end of the molecule.

Table 4: Intermolecular Cross-Coupling Reactions of this compound

| Reactive Group | Reaction Name | Coupling Partner Example | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Amine (-NH2) | Buchwald-Hartwig Amination | Aryl Halide (e.g., Bromobenzene) | Palladium Complex | N-Aryl-oct-7-en-1-amine | acs.org |

| Alkene (-CH=CH2) | Heck Reaction | Aryl Halide (e.g., Iodobenzene) | Palladium Complex | 1-Amino-8-aryl-oct-7-ene | researchgate.net |

Applications in Click Chemistry and Related Bioconjugation (via derivatives)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for applications like bioconjugation. researchgate.netwikipedia.org While this compound itself does not possess a classic "click" functional group, its amine and alkene moieties can be readily converted into functions that do. This derivatization makes it a useful scaffold for creating molecules tailored for click reactions.

Derivatization of the Amine: The primary amine can be transformed into an azide (B81097) (-N3) or have an alkyne-containing group attached to it. An azide-derivatized molecule can then participate in the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage. researchgate.netwikipedia.org These reactions are cornerstones of bioconjugation for linking molecules to proteins, nucleic acids, or surfaces. researchgate.net

Derivatization of the Alkene: The terminal alkene can be functionalized through various means. For example, it can undergo a thiol-ene reaction, a radical-mediated click reaction where a thiol adds across the double bond. acs.org Alternatively, the alkene can be oxidized and converted into other groups, such as an alkyne, suitable for CuAAC, or a nitrone for participation in strain-promoted alkyne-nitrone cycloaddition (SPANC). nih.gov

By serving as a modifiable linker, derivatives of this compound can be used to connect different molecular components, a key strategy in drug discovery, materials science, and biomedical research. researchgate.net

Table 5: Derivatization of this compound for Click Chemistry

| Original Functional Group | Derivative Functional Group | Example Click Reaction | Product Linkage | Reference |

|---|---|---|---|---|

| Amine (-NH2) | Azide (-N3) | CuAAC or SPAAC | 1,2,3-Triazole | researchgate.netwikipedia.org |

| Amine (-NH2) | Terminal Alkyne | CuAAC or SPAAC (with an azide partner) | 1,2,3-Triazole | researchgate.netwikipedia.org |

| Alkene (-CH=CH2) | Thioether (via Thiol-ene) | Thiol-ene Reaction | Thioether | acs.org |

| Alkene (-CH=CH2) | Nitrone (via multi-step synthesis) | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Isoxazoline | nih.gov |

Catalytic Applications of Oct 7 En 1 Amine and Its Functionalized Analogues

Oct-7-en-1-amine as a Promoter in Organic Catalysis

While specific documented uses of this compound as a direct promoter are not extensively reported, the principles of its potential roles can be inferred from the well-established chemistry of primary amines and alkenylamines in organic catalysis.

In the context of hydrogenation, primary amines can influence reaction pathways, although they are not typically the primary catalyst. The synthesis of primary amines often involves the catalytic hydrogenation of nitriles or the reductive amination of carbonyl compounds. rsc.orggoogle.com The process of producing primary amines from alcohols and ammonia (B1221849), for instance, relies on a "hydrogen-borrowing" mechanism where a metal catalyst first dehydrogenates the alcohol to an aldehyde. mdpi.com This aldehyde then condenses with an amine to form an imine, which is subsequently hydrogenated by the catalyst to the final amine product. mdpi.comrsc.orgrsc.org

Primary amines are a cornerstone of asymmetric organocatalysis, a field that has grown exponentially as a sustainable alternative to metal-based catalysis. rsc.orgmdpi.combeilstein-journals.org They function by reacting with carbonyl compounds (aldehydes and ketones) to form reactive enamine or iminium ion intermediates, which then participate in a wide range of enantioselective transformations. sioc-journal.cnmdpi.com

The general mechanism involves the condensation of the primary amine catalyst with a carbonyl substrate to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile. Subsequent hydrolysis releases the functionalized product and regenerates the amine catalyst for the next cycle. mdpi.comnih.gov This activation strategy has been successfully applied to numerous reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. mdpi.comnih.gov

While simple, achiral amines like this compound would not induce enantioselectivity, they serve as a fundamental structural model. Chiral versions of primary amines, often derived from natural amino acids or Cinchona alkaloids, are powerful organocatalysts. rsc.org For example, chiral primary amine-functionalized polymers have been designed for the asymmetric synthesis of complex molecules like isoquinuclidine derivatives, demonstrating excellent diastereoselectivity and high product yields. rsc.org The development of novel chiral primary amine catalysts continues to be a major focus, aiming to expand the scope and efficiency of asymmetric transformations. rsc.org

Table 1: Comparison of Primary and Secondary Amine Catalysis Modes

| Activation Mode | Catalyst Type | Intermediate | Typical Substrate | Typical Reaction |

|---|---|---|---|---|

| Enamine Catalysis | Primary or Secondary Amine | Enamine | Aldehydes, Ketones | Aldol, Michael Addition |

| Iminium Catalysis | Secondary Amine | Iminium Ion | α,β-Unsaturated Aldehydes | Michael Addition, Diels-Alder |

This table is generated based on established principles of organocatalysis. sioc-journal.cnmdpi.comnih.govnih.gov

Hydrogenation Catalysis

This compound Derivatives as Ligands in Metal Catalysis

The true catalytic potential of the this compound scaffold is realized through its derivatives, which are designed as ligands for transition-metal complexes. The ability to introduce functionality via both the amine and the alkene groups allows for the creation of diverse ligand architectures.

The amine group of this compound is a classic coordinating group for transition metals. rsc.org By modifying the parent molecule, a wide variety of mono- or multidentate ligands can be synthesized. For example, the amine can be part of a larger chelating structure, such as in α-aminophosphine (P-C-N) ligands, which are highly effective in platinum, palladium, and rhodium catalysis. rsc.org The synthesis of such ligands often involves the reaction of precursor molecules containing the desired backbone with amines.

The alkene group offers a second point of modification or coordination. For instance, palladium-catalyzed methods have been used to functionalize alkenyl amines, creating complex molecular architectures. researchgate.netresearchgate.net The design of ligands is crucial as it directly influences the electronic and steric environment of the metal center, which in turn dictates the catalyst's activity and selectivity. rsc.orgorganic-chemistry.org Rational ligand design, guided by mechanistic studies, has led to the development of highly efficient catalysts for challenging reactions like the arylation of hindered primary amines. organic-chemistry.orgresearchgate.net These advanced ligands can enable reactions under milder conditions with lower catalyst loadings. organic-chemistry.org

The structure of a ligand derived from an this compound analogue can profoundly modulate the reactivity and selectivity of a metal catalyst. In nickel-hydride (NiH) catalyzed hydroamination, for instance, the choice of chiral bisphosphine ligands paired with specific Brønsted acids is critical for achieving high enantioselectivity in the synthesis of chiral allylic amines. rsc.org

Similarly, in palladium-catalyzed C-N cross-coupling reactions, a field that has revolutionized the synthesis of anilines and other amine-containing compounds, ligand design is paramount. acs.org The development of specialized biarylphosphine ligands has enabled the coupling of a broad scope of substrates with high selectivity, overcoming challenges such as competing β-hydride elimination. organic-chemistry.orgacs.org

The functional groups on the ligand can also participate directly in the catalytic cycle. For example, an iridium complex with an NHC ligand featuring a tethered alcohol group acts as a bifunctional catalyst in the N-alkylation of amines, where the alcohol/alkoxide moiety actively participates in proton transfer steps. scispace.com This bifunctionality highlights how derivatives of molecules like this compound, incorporating additional functional groups, can lead to more sophisticated and efficient catalytic systems.

Table 2: Examples of Ligand Effects in Metal Catalysis

| Catalyst System | Reaction Type | Ligand Role | Outcome | Reference |

|---|---|---|---|---|

| NiH with Chiral Bisphosphine | Hydroamination | Controls enantioselectivity | High-value chiral allylic amines | rsc.org |

| Pd with Biarylphosphine | C-N Cross-Coupling | Enhances efficiency for hindered amines | Arylation under mild conditions | organic-chemistry.orgresearchgate.net |

| Ir with Functionalized NHC | N-Alkylation of Amines | Participates in proton transfer | High activity under base-free conditions | scispace.com |

Ligand Design for Transition-Metal Complexes

Investigation of Amine Role in Catalytic Mechanisms

Understanding the precise role of the amine group in a catalytic cycle is essential for optimizing existing catalysts and designing new ones. Mechanistic studies, combining kinetics, isotopic labeling, and computational methods, have shed light on these roles. scispace.comacs.org

In many reactions, the amine first coordinates to the metal center. In the iron-catalyzed dehydrogenation of amines, for example, an iron-amine complex has been isolated and characterized as a key intermediate. acs.org The subsequent step often involves the transfer of atoms or groups. In the iron-catalyzed system, a rate-limiting hydride transfer from the alpha-carbon of the amine to the iron center occurs. acs.org

In "borrowing hydrogen" or "hydrogen transfer" mechanisms, which are common in the reductive amination of alcohols, the catalyst participates in multiple steps. mdpi.comrsc.org An iridium(I) catalyst, for instance, was shown to be involved not only in the alcohol dehydrogenation and imine hydrogenation steps but also in the crucial C-N bond-forming condensation step. rsc.orgrsc.org Mechanistic studies revealed that an iridium-amido species attacks the aldehyde, initiating the condensation process. rsc.org

In organocatalysis, the amine's role is to form a transient covalent bond with the substrate, activating it for a subsequent reaction. nih.govwou.edu The formation of an enamine from a ketone and a primary amine, for instance, transforms the α-carbon into a potent nucleophile. mdpi.com The entire process is a cycle, where the amine is both a reactant in the initial step and a product in the final step, fulfilling its role as a true catalyst. mdpi.comwou.edu

Stabilization of Catalytic Intermediates

There is no available research specifically investigating the role of this compound in the stabilization of catalytic intermediates. In a broader context, primary amines are known to act as ligands that can coordinate to metal centers, thereby stabilizing reactive intermediates in a catalytic cycle. This stabilization can occur through the formation of hydrogen bonds or by direct electronic interaction with the metal. However, without specific studies on this compound, any discussion would be purely speculative and not adhere to the required scientific accuracy.

Proton Shuttle Mechanisms in Catalysis

The function of amines as proton shuttles is a well-established concept in catalysis, particularly in enzyme mimics and organocatalysis. The amine group can accept and donate protons, facilitating reactions that require precise proton transfer steps. This is crucial in many catalytic cycles, including those for hydrogenation and redox reactions. Despite the theoretical potential for this compound to participate in such mechanisms due to its primary amine group, there are no published studies that have investigated or demonstrated this role.

Catalytic Carbon Dioxide Conversion

The conversion of carbon dioxide into valuable chemicals is a significant area of catalysis research, and amines are often employed in this context. They can react with CO2 to form carbamates, which can then be further transformed. Additionally, amine-functionalized catalysts can play a role in the electrochemical or photochemical reduction of CO2. Once again, while the general class of amines is relevant to this field, there is a lack of specific data or research findings concerning the use of this compound or its functionalized analogues in the catalytic conversion of carbon dioxide.

Advanced Spectroscopic Characterization and Computational Analysis

Elucidation of Oct-7-en-1-amine Structures and Reaction Intermediates

A suite of spectroscopic tools is employed to thoroughly characterize this compound. Each technique offers unique insights into the molecule's architecture and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific proton signals confirm the molecule's structure. scienceopen.com The terminal vinyl protons (CH ₂=CH-) typically appear as a multiplet around 4.97 ppm, while the adjacent methine proton (=CH -) is observed as a multiplet near 5.85 ppm. scienceopen.com The methylene (B1212753) protons next to the amine group (-CH ₂NH₂) produce a triplet at approximately 2.66 ppm. scienceopen.com The remaining methylene protons along the aliphatic chain appear as multiplets in the region of 1.35-2.09 ppm. scienceopen.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying each unique carbon environment. For this compound, the terminal alkene carbon (=CH₂) resonates around 113.82 ppm, and the internal alkene carbon (-CH=) is found at approximately 139.24 ppm. scienceopen.com The carbon atom bonded to the nitrogen of the amine group (-C H₂NH₂) appears at about 42.25 ppm. scienceopen.com The other aliphatic carbon signals are observed between 26.72 and 33.96 ppm. scienceopen.com

Interactive Table: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 5.85 | m | =CH - |

| ¹H | 4.97 | m | H ₂C= |

| ¹H | 2.66 | t | -CH ₂NH₂ |

| ¹H | 2.09 | m | -CH ₂-CH= |

| ¹H | 1.42 | m | -CH ₂-CH₂NH₂ |

| ¹H | 1.35 | m | -(CH ₂)₃- |

| ¹³C | 139.24 | -C H= | |

| ¹³C | 113.82 | =C H₂ | |

| ¹³C | 42.25 | -C H₂NH₂ | |

| ¹³C | 33.96 | -C H₂-CH= | |

| ¹³C | 33.74 | -C H₂-CH₂NH₂ | |

| ¹³C | 29.00 | -CH₂-C H₂-CH₂- | |

| ¹³C | 28.94 | -CH₂-C H₂-CH₂- | |

| ¹³C | 26.72 | -CH₂-C H₂-CH₂- |

NMR is also crucial for monitoring reactions involving this compound, allowing for the tracking of starting material consumption and product formation in real-time. ufl.edu

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, typically in the range of 3300-3500 cm⁻¹. The C=C stretching vibration of the alkene group would appear around 1640 cm⁻¹. The C-N stretching vibration is usually observed in the 1000-1200 cm⁻¹ region. While specific IR and Raman data for this compound is not extensively detailed in the provided context, the characterization of amine-functionalized compounds by these methods is a standard and well-established practice. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry serves as a powerful complement to experimental studies, offering insights into reaction mechanisms, energetics, and the electronic structure of molecules that can be difficult to observe directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to understand the reactivity of molecules containing amine and alkene functionalities. ufl.edu For reactions involving this compound, DFT calculations can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction kinetics and thermodynamics. For example, DFT has been used to create electrostatic potential maps to understand the electronic structure and reactivity of related molecules in nucleophilic substitution reactions. ufl.edu

Interactive Table: Applications of DFT in Analyzing Amine Reactions

| Application | Information Gained | Significance |

|---|---|---|

| Reaction Pathway Modeling | Identification of transition states and intermediates | Elucidates the step-by-step mechanism of a reaction |

| Energetics Calculations | Determination of activation energies and reaction enthalpies | Predicts reaction feasibility, rates, and product distributions |

| Electrostatic Potential Maps | Visualization of electron-rich and electron-poor regions | Predicts sites of nucleophilic and electrophilic attack |

| Molecular Orbital Analysis | Understanding of frontier molecular orbitals (HOMO/LUMO) | Explains reactivity patterns and electronic transitions |

Molecular Dynamics Simulations of Amine Interactions

Molecular dynamics (MD) simulations provide a powerful lens through which the interactions of amine molecules can be observed at an atomic level. ulisboa.ptmdpi.com These simulations are instrumental in understanding the behavior of this compound in various environments, such as in solution or at interfaces.

Atomistic MD simulations can be employed to study the interfacial behavior of amines like this compound. ulisboa.ptmdpi.com By validating the force field used against experimental data for similar amines, such as density and enthalpy of vaporization, reliable models can be generated. ulisboa.pt These validated models can then be used to investigate structural and thermodynamic properties at interfaces, for instance, at a water/hydrocarbon interface, which is relevant for applications like emulsion stabilization. ulisboa.pt

For long-chain amines, MD simulations can elucidate the permeation process through lipid bilayers. mdpi.com Using techniques like umbrella sampling, the free energy profile of the amine at different depths within a membrane can be calculated. mdpi.com This provides insights into the orientation, chain elongation, and hydrogen bonding of the amine with lipid and water molecules, which is critical for understanding its biological interactions. mdpi.com

Coarse-grained MD simulations offer the advantage of accessing longer simulation times and larger system sizes, which is particularly useful for studying the interactions of polymers or large molecular assemblies. acs.org While this approach has a lower resolution, it provides a general picture of the interactions between the amine and its environment. acs.org

The interaction energies between the amine and its surroundings can be calculated to understand the adsorption processes. For instance, in a study of functionalized graphene, it was found that the presence of amine groups significantly influenced the interaction with other molecules. researchgate.net Similar principles would apply to the interaction of this compound with various surfaces.

A summary of typical parameters and findings from MD simulations of long-chain amines is presented in Table 1.

| Simulation Parameter | Typical Value/Observation | Relevance to this compound |

| Force Field | CHARMM, AMBER, OPLS-AA | Selection depends on the system and properties of interest. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Longer simulations are needed to observe complex conformational changes. |

| Temperature | 298 K (25 °C) | Standard temperature for many experimental comparisons. |

| Pressure | 1 bar | Standard pressure for many experimental comparisons. |

| Key Interactions | Hydrogen bonding, van der Waals forces | The amine group will participate in hydrogen bonding, while the alkyl chain will have significant van der Waals interactions. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed understanding of the electronic structure and reactivity of molecules like this compound. rsdjournal.orgmdpi.comnih.gov These calculations can predict various properties, including bond lengths, bond angles, and electronic energies, which are in good agreement with experimental data. mdpi.com

Density Functional Theory (DFT) is a widely used method for these calculations. For instance, the B3LYP functional combined with a suitable basis set like TZVP can be used to optimize the equilibrium geometries of the molecule in its ground and excited states. acs.org The effect of a solvent can be estimated using models like the Conductor-like Screening Model (COSMO). acs.org

Such calculations can reveal the nature of the lowest excited states. For a related compound, thionine, the lowest excited singlet and triplet states were found to be of π→π* and n→π* character. acs.org Similar transitions would be expected for this compound due to the presence of the double bond and the lone pair on the nitrogen atom.

The reactivity of amines can also be investigated. For example, the mechanism of the reaction between Criegee intermediates and hydroxyl radicals was studied in the presence of amines using quantum chemical calculations. nih.gov These studies showed that the amine can have a catalytic effect on certain reaction pathways. nih.gov

The basicity of amines can be analyzed using quantum chemical methods. The surface pKb values of aliphatic amines have been shown to differ from their bulk values, and this can be rationalized through calculations of the Gibbs energies of clusterization and solvation of the neutral and protonated forms. acs.org

A summary of key parameters from quantum chemical calculations on similar amine compounds is provided in Table 2.

| Calculation Method | Basis Set | Property Calculated | Relevance to this compound |

| DFT (B3LYP) | 6-311++G(d,p) | Optimized geometry, vibrational frequencies | Provides a theoretical structure and predicted IR spectrum. |

| TD-DFT | TZVP | Electronic excitation energies | Predicts the UV-Vis absorption spectrum. |

| CCSD(T) | jun-cc-pVTZ | Reaction mechanisms and energies | Elucidates the reactivity of the amine group and the double bond. |

| PM3 (semi-empirical) | - | Surface pKb | Predicts how the basicity changes at an interface. |

Computer-Assisted Structure Elucidation (CASE) Methodologies

Computer-Assisted Structure Elucidation (CASE) is a powerful technique for determining the structure of unknown compounds based on spectroscopic data. nih.gov These programs use artificial intelligence and expert systems to generate all possible molecular structures consistent with the provided data, typically from NMR spectroscopy. nih.gov

For a molecule like this compound, a CASE system would utilize 1D and 2D NMR data, such as ¹H, ¹³C, COSY, HSQC, and HMBC spectra. The system would analyze the chemical shifts, coupling constants, and correlation peaks to build molecular fragments and then assemble them into candidate structures.

Even with limited 2D NMR data, which can be the case for proton-deficient molecules, CASE programs can be effective. nih.gov They can utilize a database of known fragments to fill in missing information based on the ¹³C NMR spectrum. nih.gov

The process typically involves:

Input of spectroscopic data (NMR, MS, IR).

Generation of all possible molecular structures consistent with the data.

Ranking of the candidate structures based on a comparison of predicted spectra with the experimental data.

Final selection of the most probable structure, often with user input and consideration of additional data like mass spectrometry fragmentation. researchgate.net

While direct application of CASE to this compound is not documented in the provided search results, the methodology is well-established for a wide range of organic molecules and would be a valuable tool for its structural confirmation, especially in complex mixtures or as a derivative of a larger molecule. rsc.orgorgsyn.org

Applications of Oct 7 En 1 Amine in Complex Molecule and Material Synthesis

Oct-7-en-1-amine as a Building Block in Complex Organic Synthesis

The unique structure of this compound makes it a strategic component in the assembly of intricate molecular frameworks, including natural products and pharmacologically relevant scaffolds.

Strategic Intermediate in Natural Product Total Synthesis (e.g., Madangamine E)

The total synthesis of complex natural products often relies on the use of precisely functionalized building blocks to construct challenging ring systems and stereocenters. This compound has been utilized as a key intermediate in the enantioselective total synthesis of Madangamine E, a member of the Madangamine family of marine alkaloids. acs.orgresearchgate.net These alkaloids are characterized by their complex, polycyclic structures. acs.org

In a notable total synthesis of Madangamine E, this compound was not used directly, but a closely related aldehyde, oct-7-en-1-al, was employed to introduce the final carbon atoms of the D ring of the molecule. acs.org This was achieved through a reductive amination reaction with an aminodiol intermediate. acs.org The terminal alkene of the octenyl group introduced in this step was then poised for a subsequent ring-closing metathesis reaction, a key transformation that formed one of the macrocyclic rings of Madangamine E. acs.orgresearchgate.net This strategic use of an octenyl fragment highlights the utility of the C8 chain with a terminal double bond, a core feature of this compound, in constructing complex macrocycles.

The synthesis of Madangamine E was a lengthy process, completed in 30 steps, and showcased a new catalytic and highly enantioselective desymmetrizing intramolecular Michael addition reaction as a key step in constructing the chiral bicyclic core. acs.orgresearchgate.net

| Synthesis Stage | Reactant/Intermediate | Key Transformation | Role of the Octenyl Moiety |

| D-Ring Construction | Aminodiol intermediate and oct-7-en-1-al | Reductive Amination | Introduction of the final carbon atoms for the D-ring. |

| Macrocycle Formation | Intermediate containing the octenyl side chain | Ring-Closing Metathesis | The terminal alkene participates in the formation of a macrocyclic ring. |

Precursor for Pharmacologically Relevant Scaffolds

The amine and alkene functionalities of this compound make it a valuable precursor for the synthesis of various heterocyclic and acyclic scaffolds that are of interest in medicinal chemistry. Primary amines are common functional groups in a vast number of FDA-approved drugs and are known to interact with biological targets. rsc.org The terminal alkene provides a handle for a multitude of chemical transformations, including but not limited to, additions, oxidations, and metathesis reactions, allowing for the diversification of molecular structures. acs.org

The development of novel synthetic methodologies to create diverse molecular scaffolds is a cornerstone of drug discovery. nih.gov While specific examples detailing the direct use of this compound to create extensive libraries of pharmacologically relevant scaffolds are not prevalent in the reviewed literature, its potential is evident. For instance, the amine group can readily undergo reactions such as acylation, alkylation, and arylation to introduce a wide range of substituents. The alkene can be transformed into epoxides, diols, or other functional groups, or used in carbon-carbon bond-forming reactions to build molecular complexity. This dual reactivity allows for the generation of diverse chemical entities for biological screening. mdpi.com

Integration of this compound into Advanced Material Science

The ability of this compound to be incorporated into larger structures extends beyond discrete molecules into the realm of polymers and surface chemistry.

Synthesis of Functionalized Polymers and Polypeptides

Amine-functionalized polymers are a significant class of materials with applications ranging from drug delivery to catalysis. google.comgoogle.com The primary amine group of this compound can act as an initiator or a monomer in polymerization reactions. For example, it can initiate the ring-opening polymerization of N-carboxyanhydrides to form polypeptides, or it can be incorporated into polymer backbones or as side chains through various polymerization techniques. google.com

The terminal alkene allows for post-polymerization modification. For instance, a polymer bearing pendant octenyl groups derived from this compound can be further functionalized via reactions targeting the double bond, such as thiol-ene "click" chemistry or hydroformylation. This approach allows for the introduction of a wide range of functional groups onto the polymer scaffold in a modular fashion. rsc.org

Recent developments in polymer chemistry have focused on creating porous organic polymers (POPs) with tailored functionalities. rsc.org Amine functionalization in these materials has been shown to enhance properties like CO2 uptake. rsc.org While direct use of this compound in the cited POP literature is not specified, its structure is analogous to other amine-containing building blocks used in these syntheses. The methods for creating amine-functionalized polymers generally fall into three categories: direct synthesis using amine-containing monomers, post-synthetic grafting of amines onto a pre-formed polymer, and physical impregnation of amines into a porous polymer matrix. rsc.org

| Polymer Functionalization Strategy | Description | Potential Role of this compound |

| Direct Amine Synthesis | Polymerization using monomers that already contain an amine group. | This compound or a derivative could be used as a monomer or co-monomer. |

| Amine Grafting (Post-Synthetic Modification) | Covalently attaching amine-containing molecules to a pre-existing polymer. | The alkene of this compound could be used to graft it onto a polymer backbone. |

| Amine Impregnation | Physically mixing a polymer with an amine. | This compound could be impregnated into a porous polymer support. |

Preparation of Amine-Functionalized Surfaces and Supports

The functionalization of surfaces with primary amines is crucial for applications in catalysis, separations, and biomedicine. ui.ac.idmdpi.com this compound can be covalently attached to a variety of surfaces, such as silica (B1680970), gold, or polymer resins, to introduce primary amine groups. The terminal alkene provides a versatile anchor for this attachment. For example, it can be hydrosilylated to bind to silica surfaces or undergo other surface-specific ligation reactions.

Once immobilized, the primary amine groups can be used to chelate metal ions for catalytic applications, to serve as a solid support for organic synthesis, or to immobilize biomolecules. ui.ac.idacs.org The eight-carbon chain of this compound acts as a spacer arm, which can be advantageous in some applications by reducing steric hindrance near the surface and improving the accessibility of the amine group. The synthesis of amine-functionalized materials often involves methods like wet impregnation or chemical grafting to attach the amine groups to the support material. acs.org

Design and Access to Novel Chemical Entities

The design and synthesis of novel chemical entities are fundamental to the advancement of chemical sciences. researchgate.netmdpi.com this compound, with its bifunctional nature, provides a platform for accessing new molecular architectures. The combination of a primary amine and a terminal alkene in one molecule allows for orthogonal reactivity, where one group can be reacted selectively in the presence of the other.

This orthogonality can be exploited in multi-step syntheses to build complex molecules in a controlled manner. For example, the amine could be protected, the alkene transformed, and then the amine deprotected for further reaction. Alternatively, the two groups could be reacted in a one-pot sequence to rapidly generate molecular diversity. rsc.org The ability to access novel amines is crucial for applications such as CO2 capture, where the molecular structure of the amine dictates its performance. acs.org The development of new synthetic routes to amine-containing molecules, including those based on building blocks like this compound, is an active area of research. researchgate.net

Future Outlook and Emerging Research Frontiers

Sustainable Synthesis and Green Chemistry Approaches

The future synthesis of Oct-7-en-1-amine is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of waste, use of renewable resources, and avoidance of hazardous substances. researchgate.net A primary focus is the development of biocatalytic routes, which offer significant advantages in selectivity and environmental performance compared to traditional chemical methods. researchgate.net

Biocatalysis: Enzymes such as transaminases, amine dehydrogenases (AmDHs), and imine reductases (IREDs) are at the forefront of green amine synthesis. rsc.orgnih.gov These biocatalysts can convert carbonyl compounds or other precursors into chiral amines with high enantioselectivity under mild conditions. acs.orgfrontiersin.org For a molecule like this compound, a potential biocatalytic route could involve the enzymatic reductive amination of oct-7-en-1-al. Advances in enzyme discovery and protein engineering are continually expanding the substrate scope and improving the stability of these biocatalysts, making them more viable for industrial-scale production. researchgate.netrsc.org One-pot cascade reactions, where multiple enzymatic steps are combined, are particularly promising for increasing efficiency and reducing waste. acs.org

Atom Economy and Renewable Feedstocks: Future synthetic strategies will emphasize atom economy, ensuring that a maximal amount of the starting materials is incorporated into the final product. researchgate.net The hydroaminomethylation of 1,7-octadiene (B165261), a precursor to this compound, is a prime example of an atom-economical reaction. nih.govacs.org Furthermore, there is growing interest in sourcing precursors from renewable biomass. universiteitleiden.nl Evaluating the "greenness" of these new synthetic pathways is being systematized through tools like the CHEM21 green metrics toolkit, which allows researchers to assess the environmental impact of chemical processes from an early stage.

Solvent-Free and Alternative Solvent Systems: Reducing or eliminating the use of hazardous organic solvents is a key principle of green chemistry. researchgate.net Research into solvent-free reaction conditions, such as mechanochemistry, or the use of more benign solvents like water or deep eutectic solvents, is expected to provide greener alternatives for amine synthesis. acs.org Micellar catalysis, which uses surfactants in water to create nano-reactors, has shown promise for reactions like hydroaminomethylation, allowing for catalyst recycling and easy product separation. acs.org

Development of Next-Generation Catalytic Systems

The efficiency and selectivity of this compound synthesis are critically dependent on the catalyst. Research is focused on creating novel catalytic systems that offer higher activity, better selectivity, and are based on more abundant and less toxic metals.

Hydroaminomethylation Catalysts: Hydroaminomethylation (HAM) is a powerful one-pot reaction that converts an alkene directly into a higher amine, making it a highly desirable route for producing compounds like this compound from its precursor, 1,7-octadiene. While rhodium-based catalysts have been traditionally used, recent breakthroughs have focused on developing systems with more earth-abundant metals like cobalt. nih.gov A novel cobalt catalyst system demonstrated high regioselectivity for linear amines and was effective on a large scale, showcasing its potential for industrial applications. nih.gov Copper-catalyzed systems are also emerging for formal hydroaminomethylation, operating under mild conditions and providing a practical route to chiral amines. chinesechemsoc.org

Data Table: Comparison of Emerging Catalytic Systems for Hydroaminomethylation

| Catalyst Type | Metal Center | Key Advantages | Challenges | Relevant Precursor |

|---|---|---|---|---|

| Homogeneous | Cobalt (Co) | Earth-abundant metal, high regioselectivity for linear amines, scalable. nih.gov | Can be prone to alkene isomerization, requires specific ligand design. nih.gov | 1,7-Octadiene |

| Homogeneous | Rhodium (Rh) | High activity and selectivity under mild conditions. researchgate.net | Expensive noble metal, potential for toxicity. | 1,7-Octadiene |

| Homogeneous | Copper (Cu) | Base metal, mild reaction conditions, enantioselective potential. chinesechemsoc.org | Primarily demonstrated for formal hydroaminomethylation with N,O-acetals. chinesechemsoc.org | Alkenes |

| Biocatalytic | N/A (Enzyme) | High stereoselectivity, operates in water, environmentally benign. rsc.orgfrontiersin.org | Limited substrate scope, potential for enzyme instability. nih.gov | Oct-7-en-1-al |

C-H Amination Catalysts: Direct C-H amination is a transformative approach that allows for the installation of an amine group onto a hydrocarbon backbone without pre-functionalization. This method could, in principle, be used in the late-stage functionalization of molecules containing the octenyl scaffold. Iridium-catalyzed systems have been developed for directed C-H amination, offering high regioselectivity. acs.orgnih.gov

Integration with High-Throughput Experimentation and Automation

The discovery and optimization of new synthetic routes are being revolutionized by high-throughput experimentation (HTE) and automated synthesis platforms. These technologies enable researchers to screen vast numbers of catalysts, ligands, and reaction conditions in a fraction of the time required for traditional methods. nih.gov